molecular formula C20H17NO4 B3121350 1,2-Bis(benzyloxy)-4-nitrobenzene CAS No. 28387-13-5

1,2-Bis(benzyloxy)-4-nitrobenzene

Cat. No. B3121350
CAS RN: 28387-13-5
M. Wt: 335.4 g/mol
InChI Key: ZWEVOPCBFNUSMD-UHFFFAOYSA-N
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Description

1,2-Bis(benzyloxy)-4-nitrobenzene is a chemical compound with the molecular formula C23H21NO4 . It is a derivative of benzene, which is a simple aromatic ring compound. The compound contains two benzyloxy groups attached to the 1 and 2 positions of the benzene ring, and a nitro group attached to the 4 position .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(benzyloxy)-4-nitrobenzene is characterized by the presence of two benzyloxy groups and one nitro group attached to a benzene ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Photocatalysis and Environmental Remediation

The nitrobenzene moiety in 1,2-Bis(benzyloxy)-4-nitrobenzene can participate in photocatalytic reactions. Researchers investigate its potential for degrading organic pollutants in water or air under UV or visible light. The compound’s stability and reactivity make it relevant for environmental applications.

For more technical details, you can refer to the Sigma-Aldrich page on 1,2-Bis(benzyloxy)-4-nitrobenzene here.

properties

IUPAC Name

4-nitro-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVOPCBFNUSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(benzyloxy)-4-nitrobenzene

Synthesis routes and methods

Procedure details

Potassium carbonate (4.14 g; 30 mmol) was added to a solution of 3,4-dihydroxy-1-nitrobenzene (1.55 g; 10 mmol) and benzyl bromide (3.42 g; 20 mmol) in acetone (100 ml). The reaction mixture was refluxed for 12 hours. After the removal of the solvent under reduced pressure, the residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The ethyl acetate layer was washed with water (100 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.37 g of 3,4-Dibenzyloxy-1-nitro benzene. (Yield=70%)
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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